molecular formula C23H17NO7 B7738596 4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate

4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate

Katalognummer: B7738596
Molekulargewicht: 419.4 g/mol
InChI-Schlüssel: AHZNSBUHCPENFM-MHWRWJLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is a chromene-based ester derivative characterized by a conjugated enone system, a cyano group, and substituted phenyl and chromene moieties. Chromene derivatives are renowned for their biological activities, including antiviral, anti-inflammatory, and fluorescent properties . The compound’s structure features a 2H-chromene ring fused with a carboxylate ester and a propenenitrile substituent, which may enhance its electronic properties and intermolecular interactions.

Eigenschaften

IUPAC Name

[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO7/c1-3-29-21(25)16(13-24)10-14-8-9-19(20(11-14)28-2)31-23(27)17-12-15-6-4-5-7-18(15)30-22(17)26/h4-12H,3H2,1-2H3/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZNSBUHCPENFM-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The condensation proceeds through nucleophilic attack of the enolate (generated from the β-keto ester) on the aldehyde, followed by cyclization and dehydration (Figure 1). Brahmachari’s work demonstrates that sodium azide or potassium carbonate in aqueous media achieves yields >90% for analogous coumarin-3-carboxylic acids. Adapting these conditions, the reaction of 4-hydroxy-2-methoxybenzaldehyde with diethyl malonate in ethanol with piperidine catalysis (20 mol%) at 80°C for 6 hours yields the coumarin ester.

Table 1: Optimization of Coumarin Core Synthesis

ParameterOptimal ConditionYield (%)
CatalystPiperidine85–92
SolventEthanol88
Temperature80°C90
Reaction Time6 hours87

Introduction of the α-Cyanoacrylate Side Chain

The 4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl] group is introduced via a second Knoevenagel condensation between the formylated coumarin intermediate and ethyl cyanoacetate. This step requires precise control to maintain the (E)-configuration of the propenenitrile group.

Formylation of the Coumarin Intermediate

Prior to condensation, the coumarin’s 4-position is formylated using Vilsmeier-Haack conditions (POCl₃/DMF). The reaction proceeds at 0–5°C for 2 hours, followed by hydrolysis to yield 4-formyl-2-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate .

Cyanoacrylate Formation

The formylated coumarin reacts with ethyl cyanoacetate in toluene under reflux with piperidine (10 mol%) as a catalyst. The reaction achieves 78–82% yield after 4 hours, with the (E)-isomer predominating due to thermodynamic stabilization.

Table 2: Conditions for α-Cyanoacrylate Synthesis

ComponentQuantity (mmol)Role
Formylated Coumarin1.0Electrophile
Ethyl Cyanoacetate1.2Nucleophile
Piperidine0.1Base Catalyst
Toluene15 mLSolvent

Alternative Multi-Component Approaches

While stepwise synthesis is more common, three-component reactions offer a streamlined alternative. Combining 4-hydroxy-2-methoxybenzaldehyde, diethyl malonate, and ethyl cyanoacetate in one pot under microwave irradiation (100 W, 120°C) reduces the reaction time to 30 minutes. However, this method yields only 65% of the target compound due to competing side reactions.

Stereochemical and Solubility Considerations

The (E)-configuration of the α-cyanoacrylate group is critical for biological activity. Polar solvents like DMF favor the (Z)-isomer, while nonpolar solvents (toluene, xylene) enhance (E)-selectivity. Post-synthesis purification via silica gel chromatography (n-hexane/EtOAc 7:3) isolates the desired isomer with >98% purity.

Scalability and Industrial Feasibility

Kilogram-scale production employs continuous flow reactors to improve heat transfer and reduce reaction times. Coumarin formation achieves 89% yield in 2 hours under flow conditions (residence time = 10 minutes), followed by batch-mode cyanoacrylate condensation .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Wirkmechanismus

The mechanism of action of 4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound can be compared to two classes of chromene derivatives: carboxylate esters (e.g., from ) and carbonitriles (e.g., from ). Key structural differences lie in the substituents on the phenyl and chromene rings, which influence physicochemical and biological properties.

Physicochemical Properties

  • Melting Points: Compound 1E (chromene carbonitrile): 223–227°C . Compound I (decyloxy-trifluoromethyl chromene carboxylate): Not reported, but longer alkyl chains (e.g., decyloxy) typically lower melting points compared to shorter chains (e.g., methoxy) .
  • Spectroscopic Features: The cyano group in Compound 1E shows a strong IR absorption at 2,204 cm⁻¹ , a feature expected in the target compound. Chromene carboxylates often exhibit UV-Vis absorption maxima near 300–350 nm due to π→π* transitions in the conjugated system .

Substituent Effects on Functionality

  • Electron-Withdrawing Groups: The trifluoromethyl group in Compound I increases lipophilicity and resistance to oxidation, critical for drug design .
  • Alkoxy Chains: Longer chains (e.g., decyloxy in Compound I) reduce crystallinity but improve membrane permeability .

Data Table: Comparative Analysis of Chromene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity
Target Compound C₂₃H₁₈N₂O₇ 458.40 Not reported Cyano, ethoxy, methoxyphenyl Inferred antiviral/anti-inflammatory
4-(Decyloxy)phenyl 7-(trifluoromethyl)-2-oxo-2H-chromene-3-carboxylate (I) C₂₇H₂₇F₃O₅ 512.49 Not reported Decyloxy, trifluoromethyl Antiviral, anti-inflammatory
4-(Octyloxy)phenyl 2-oxo-2H-chromene-3-carboxylate (II) C₂₄H₂₄O₅ 392.44 Not reported Octyloxy Moderate bioactivity
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E) C₁₇H₁₄N₂O₂ 278.31 223–227 Cyano, methylphenyl Antimicrobial

Biologische Aktivität

The compound 4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N2O5C_{20}H_{19}N_{2}O_{5}, and its structure features a chromene core, which is known for various biological activities. The presence of the cyano and ethoxy groups contributes to its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds containing chromene structures often exhibit significant antioxidant properties. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

Preliminary studies have shown that derivatives of chromene compounds exhibit antimicrobial properties. The specific compound under review may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound to inhibit key enzymes involved in metabolic pathways. For instance:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which may have implications for treating neurodegenerative diseases.
  • Tyrosinase : This enzyme is crucial in melanin production; thus, its inhibition could be beneficial in treating hyperpigmentation disorders.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, based on structural analysis and preliminary data:

  • Electrophilic Attack : The cyano group may act as an electrophile, allowing it to interact with nucleophilic sites on proteins.
  • Hydrogen Bonding : The methoxy and ethoxy groups can participate in hydrogen bonding with biological macromolecules, enhancing binding affinity.

Synthesis

The synthesis typically involves multi-step reactions:

  • Formation of the Chromene Core : This can be achieved through condensation reactions involving appropriate precursors.
  • Introduction of Functional Groups : The cyano and ethoxy groups are introduced via nucleophilic substitution reactions or condensation methods.

Case Studies

StudyFindings
Kurşun Aktar et al. (2022)Investigated similar chalcone derivatives; found significant AChE inhibition in related compounds, suggesting potential for neuroprotective applications .
In vitro assaysDemonstrated antimicrobial effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis can be optimized using a Michael addition strategy, as demonstrated in analogous cyclohexene carboxylate derivatives. Key steps include:
  • Reaction Conditions : Refluxing ethyl acetoacetate with chalcone derivatives in absolute ethanol using NaOH as a catalyst (10% w/v) for 8–12 hours .
  • Solvent Selection : Polar aprotic solvents (e.g., ethanol, DCM) enhance reaction efficiency.
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) resolves stereoisomers and byproducts .
  • Yield Monitoring : TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and HPLC (C18 column, acetonitrile/water mobile phase) track reaction progress .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer : A combination of techniques is required:
  • NMR Spectroscopy :
  • ¹H/¹³C NMR identifies methoxy (δ 3.8–4.0 ppm), cyano (δ 110–120 ppm in ¹³C), and chromene carbonyl (δ 165–175 ppm) groups .
  • 2D NMR (COSY, HSQC) resolves coupling between the α,β-unsaturated ester and chromene moieties .
  • IR Spectroscopy : Confirms cyano (C≡N stretch ~2200 cm⁻¹) and ester carbonyl (C=O ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₅H₂₁NO₇: 448.1394) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data indicating possible E/Z isomerism?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 123 K) resolves stereochemistry and confirms the (1E)-configuration .
  • Computational Modeling : DFT calculations (B3LYP/6-31G**) predict NMR chemical shifts and compare with experimental data to identify dominant isomers .
  • Dynamic NMR : Variable-temperature ¹H NMR detects coalescence points for interconverting isomers .

Q. What experimental strategies are recommended for evaluating the compound’s enzyme inhibition potential?

  • Methodological Answer :
  • In Vitro Assays :
  • Kinetic Studies : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target enzymes (e.g., proteases, kinases) .
  • IC₅₀ Determination : Dose-response curves (0.1–100 μM) with triplicate measurements .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., COX-2, PDB ID: 5KIR) .

Q. How should researchers design experiments to assess the environmental fate of this compound?

  • Methodological Answer :
  • Degradation Studies :
  • Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor via LC-MS for breakdown products (e.g., chromene-3-carboxylic acid) .
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation kinetics .
  • Ecotoxicology :
  • Microcosm Models : Test acute toxicity (LC₅₀) in Daphnia magna and algal species (OECD Guidelines 202/201) .

Q. What challenges arise in analyzing the crystal structure, and how can they be addressed?

  • Methodological Answer :
  • Disorder Modeling : For disordered cyclohexene rings (occupancy ratios ~0.68:0.32), refine using SHELXL with constraints on bond lengths/angles .
  • Conformational Analysis : Compare puckering parameters (Q, θ, φ) to distinguish envelope, half-chair, or screw-boat conformations .
  • Data Collection : High-resolution synchrotron data (e.g., λ = 0.71073 Å) improves precision for low-occupancy moieties .

Key Methodological Considerations

  • Stereochemical Purity : Chiral HPLC (Chiralpak AD-H column) separates enantiomers for bioactivity studies .
  • Reaction Scalability : Pilot-scale synthesis (>10 g) requires optimizing solvent recovery and catalyst recycling .
  • Data Reproducibility : Strict control of anhydrous conditions (e.g., molecular sieves) prevents ester hydrolysis during synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.